molecular formula C22H13BrN2O4 B11607362 N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11607362
M. Wt: 449.3 g/mol
InChI Key: HXCRBOLLXGIYCU-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a benzoxazole ring, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and benzoxazole intermediates. The bromination of the phenyl group is usually achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final coupling step to form the carboxamide linkage can be performed using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and automated systems for the amide coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The bromine atom can be replaced with a hydrogen atom through reduction.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The brominated phenyl group and the benzoxazole ring are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzofuran and benzoxazole rings in the same molecule is relatively rare and contributes to its unique properties .

Properties

Molecular Formula

C22H13BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H13BrN2O4/c23-15-9-13(5-7-17(15)26)22-25-16-11-14(6-8-19(16)29-22)24-21(27)20-10-12-3-1-2-4-18(12)28-20/h1-11,26H,(H,24,27)

InChI Key

HXCRBOLLXGIYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)O)Br

Origin of Product

United States

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